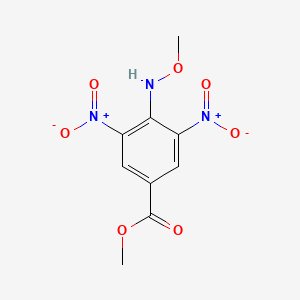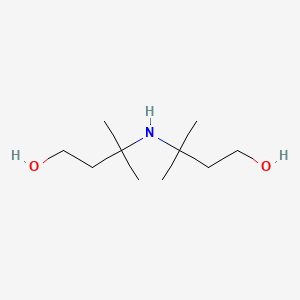![molecular formula C15H11FO B12569786 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 266001-12-1](/img/structure/B12569786.png)
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C15H11FO. It is characterized by the presence of a fluoro-substituted benzene ring connected to a phenylprop-2-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-4-iodobenzene and 3-phenylprop-2-yn-1-ol.
Reaction Conditions: The key step involves the coupling of 1-fluoro-4-iodobenzene with 3-phenylprop-2-yn-1-ol using a palladium-catalyzed Sonogashira coupling reaction. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylprop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the phenylprop-2-yn-1-yloxy group can be reduced to form the corresponding alkene or alkane.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction .
Aplicaciones Científicas De Investigación
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the phenyl group, making it less complex.
1-Fluoro-4-(phenylprop-2-yn-1-yloxy)benzene: This compound has a similar structure but may exhibit different reactivity due to the absence of the phenyl group on the prop-2-yn-1-yloxy moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
266001-12-1 |
|---|---|
Fórmula molecular |
C15H11FO |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
1-fluoro-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11FO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
Clave InChI |
SRAPZTSSVJNIFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



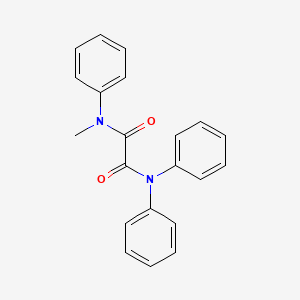
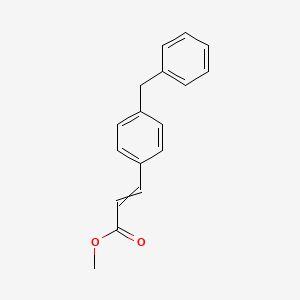
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
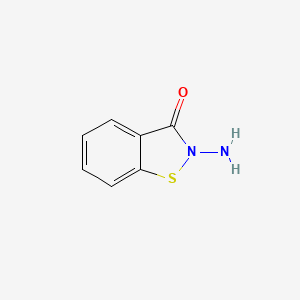
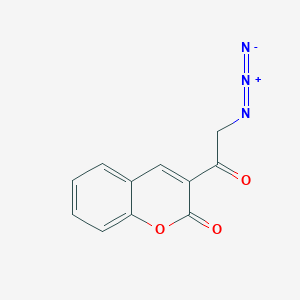

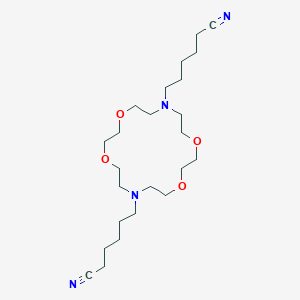
![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
